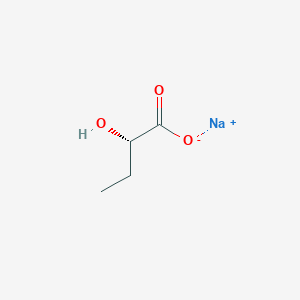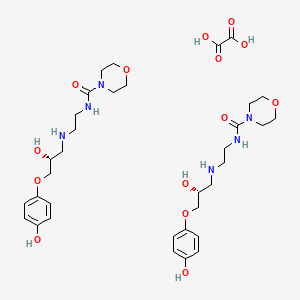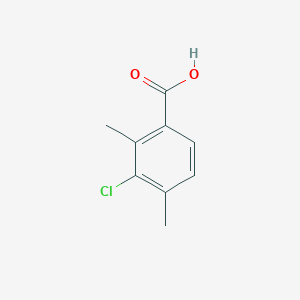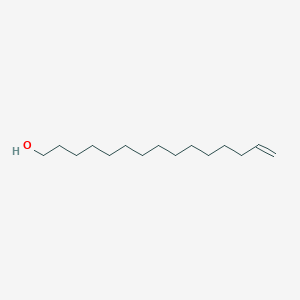
S-(-)-Hydrodolasetron
Übersicht
Beschreibung
S-(-)-Hydrodolasetron (also known as S-(-)-dolasetron) is an antiemetic drug used to prevent and treat nausea and vomiting. It is a selective serotonin 5-HT3 receptor antagonist, meaning it blocks the action of serotonin at the 5-HT3 receptor. It is a racemic mixture of two enantiomers, with the S-(-)-enantiomer being the active form. S-(-)-Hydrodolasetron is used for a variety of indications, including the prevention and treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and post-radiation nausea and vomiting.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cancer Treatment
- Pharmacokinetics in Cancer Patients : S-(-)-Hydrodolasetron, as a metabolite of Dolasetron, has been studied for its pharmacokinetics in cancer patients receiving high-dose cisplatin-containing chemotherapy. The research explored the formation of Hydrodolasetron and its peak plasma concentrations, suggesting its potential role in antiemetic efficacy in cancer treatment (Lippert, Dimmitt, Martin, Cramer, Plezia, & Hahne, 1999).
Enzyme Catalysis and Biochemical Applications
- Hydrolases in Organic Synthesis : S-(-)-Hydrodolasetron's relevance can be contextualized in the broader category of hydrolases, enzymes that have utility in organic synthesis including kinetic resolutions and peptide synthesis. These enzymes, including hydrolases like S-(-)-Hyydrodolasetron, are crucial in fundamental and applied research (Bashkin, 1999).
Analytical Methods for Determination
- Sample Pretreatment for Determination : Development of high-performance liquid chromatographic methods coupled with electrospray mass spectrometry for the simultaneous determination of Dolasetron and Hydrodolasetron in human plasma highlights the importance of S-(-)-Hydrodolasetron in analytical chemistry and pharmacokinetics (Hu, Chen, Chen, Liu, Chen, & Yao, 2012).
Biotechnological Applications
- Enzymes in Environmental Stewardship : The study of enzymes like hydrolases, which include compounds like S-(-)-Hydrodolasetron, has applications in waste treatment and pollution treatment. Their catalytic properties make them suitable for biotransformation of pollutants, illustrating their environmental significance (Demarche, Junghanns, Nair, & Agathos, 2012).
Eigenschaften
IUPAC Name |
[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGAEVSWJXOQJ-PIWLSVLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(-)-Hydrodolasetron | |
CAS RN |
163253-02-9 | |
| Record name | Hydrodolasetron, S-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRODOLASETRON, S-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X3Q22S6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















